

Diethanolamine vs. Triethanolamine: A Comparative Analysis of Corrosion Inhibition Efficacy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Diethanolamine

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A Detailed Examination of Performance, Mechanisms, and Experimental Protocols for Researchers and Scientists

Diethanolamine (DEA) and Triethanolamine (TEA) are alkanolamines widely recognized for their application as corrosion inhibitors in various industrial settings. Their effectiveness stems from their ability to adsorb onto metal surfaces, forming a protective barrier that mitigates the corrosive action of aggressive environments. This guide provides a comprehensive, data-driven comparison of DEA and TEA as corrosion inhibitors, summarizing key performance metrics from experimental studies and detailing the methodologies employed.

Performance Comparison: Diethanolamine vs. Triethanolamine

The corrosion inhibition efficiency of DEA and TEA is influenced by factors such as the corrosive medium, the type of metal, the concentration of the inhibitor, and the operating temperature. The following tables summarize quantitative data from various studies to facilitate a direct comparison of their performance.

Table 1: Corrosion Inhibition Efficiency of **Diethanolamine** (DEA)

Metal/Alloy	Corrosive Medium	Concentration (M)	Temperature (K)	Inhibition Efficiency (%)	Test Method	Reference
Mild Steel	0.5 M H ₂ SO ₄	10 ⁻³	303	88.7	Galvanostatic Polarization	[1] [2] [3]
Mild Steel	0.5 M H ₂ SO ₄	10 ⁻⁷	303	55.3	Galvanostatic Polarization	[1] [2] [3]
Mild Steel	Cassava Fluid	0.5	298	98.01	Weight Loss	[4]
Mild Steel	Cassava Fluid	2.0	333	99.18	Weight Loss	[4]
Carbon Steel	2M HCl	500 ppm (as tB-WPU)	298	89.5	Weight Loss	[5]
Zinc	HNO ₃ + H ₃ PO ₄	1%	301	94	Weight Loss	[6]

Table 2: Corrosion Inhibition Efficiency of Triethanolamine (TEA)

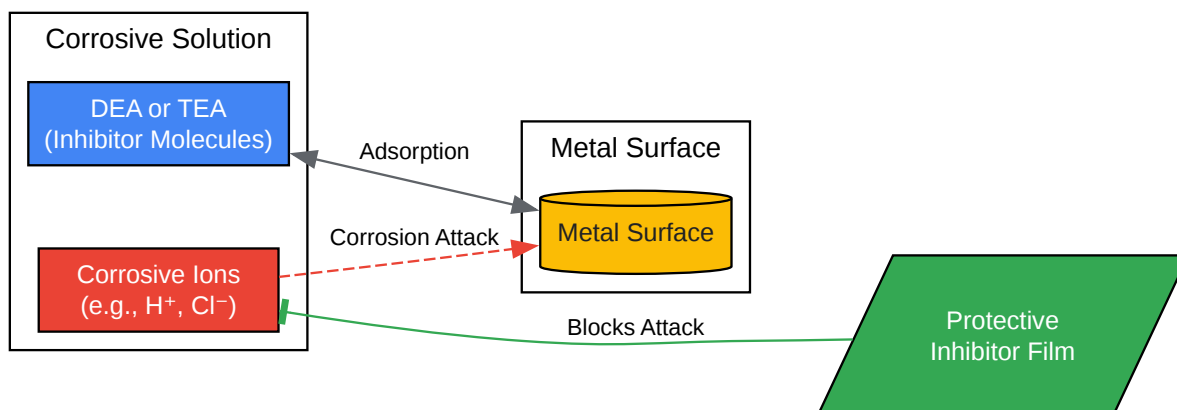
Metal/Alloy	Corrosive Medium	Concentration	Temperature (K)	Inhibition Efficiency (%)	Test Method	Reference
Q215 Mild Steel	0.1 M NaCl	2.4 M	Room Temp.	97.87	Potentiodynamic Polarization	[7]
Q215 Mild Steel	0.1 M NaCl	2.4 M	Room Temp.	98.66	Electrochemical Impedance Spectroscopy	[7]
Carbon Steel	1 M HCl	600 ppm (as derivative)	Not Specified	95	Weight Loss	[8][9]
45 Steel	3.5% NaCl	3 g/L (with Sodium Silicate)	Room Temp.	>90 (Synergistic)	Electrochemical Testing	[10]
Zinc	HNO ₃ + H ₃ PO ₄	1%	301	93	Weight Loss	[6]
AZ91D Mg Alloy	3.5 wt% NaCl	Not Specified	Room Temp.	Good	EIS, Potentiodynamic Polarization	[11][12]

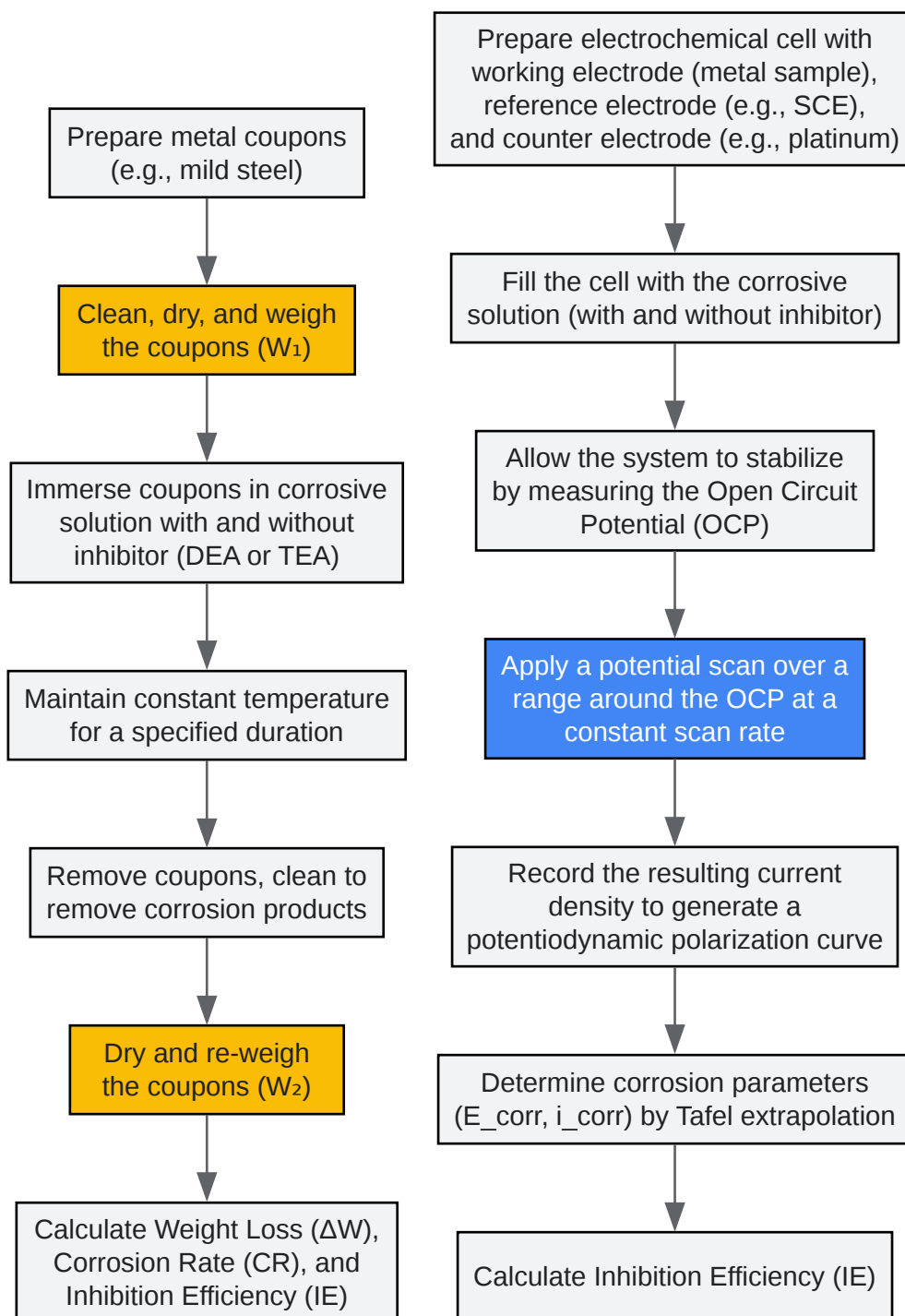
Mechanism of Corrosion Inhibition

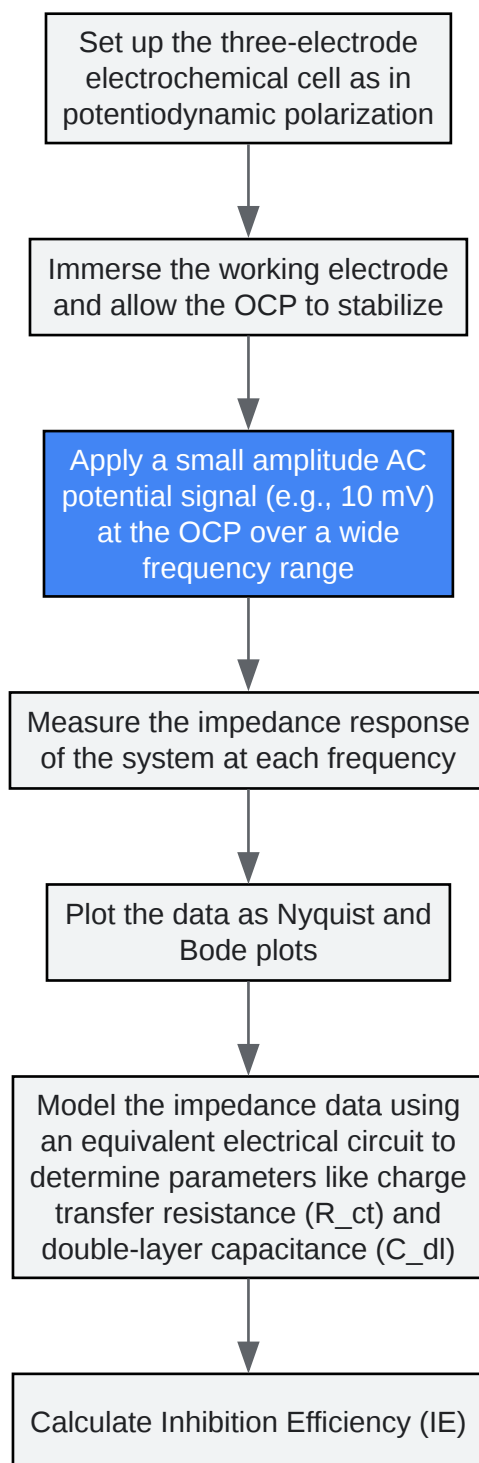
Both **Diethanolamine** and Triethanolamine function primarily through adsorption onto the metal surface. This adsorption process can be classified as either physisorption, chemisorption, or a combination of both.

- **Diethanolamine (DEA):** Studies on mild steel in acidic solutions suggest that DEA acts as a mixed-type inhibitor, meaning it retards both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.^{[1][3]} The adsorption of DEA molecules on the metal surface has been found to follow the Frumkin's adsorption isotherm.^{[1][2][3]} The inhibition is attributed to the physical adsorption of the inhibitor on the metal surface.^{[1][3]}
- **Triethanolamine (TEA):** TEA and its derivatives also function by adsorbing on the metal surface, and this adsorption often follows the Langmuir adsorption isotherm.^{[8][9][11]} In some cases, it is suggested that TEA acts as a mixed-type inhibitor.^{[11][12]} The presence of lone pair electrons on the nitrogen and oxygen atoms in the TEA molecule facilitates its adsorption onto the metal surface, creating a barrier against the corrosive environment.

The general mechanism of inhibition for both DEA and TEA can be visualized as follows:







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